

Stability and Storage of 7-bromo-3-formylchromone: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-bromo-3-formylchromone, a key intermediate in medicinal chemistry and drug development.[1][2] Due to the limited availability of specific stability data for this compound, this guide integrates information on the known reactivity of the 3-formylchromone scaffold with established principles of chemical stability and internationally recognized guidelines for stability testing. The aim is to provide researchers and drug development professionals with a robust framework for handling, storing, and evaluating the stability of 7-bromo-3-formylchromone to ensure its quality and integrity throughout the research and development lifecycle.

Introduction

7-bromo-3-formylchromone is a heterocyclic compound belonging to the chromone family. The presence of the electrophilic formyl group and the chromone core makes it a versatile building block for the synthesis of various biologically active molecules.[3] The bromine substituent on the benzene ring further modulates its physicochemical properties and potential as a pharmaceutical intermediate. Understanding the stability profile of 7-bromo-3-formylchromone is critical for ensuring the reproducibility of experimental results, the quality of synthesized derivatives, and compliance with regulatory standards in drug development. This guide outlines

the potential degradation pathways, recommended storage conditions, and a framework for stability testing based on established international guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 7-bromo-3-formylchromone is presented in Table 1. These properties are fundamental to understanding its stability and handling requirements.

Table 1: Physicochemical Properties of 7-bromo-3-formylchromone

Property	Value	Reference
Molecular Formula	C ₁₀ H ₅ BrO ₃	[4]
Molecular Weight	253.05 g/mol	---
Appearance	Solid	[4]
Melting Point	151-153 °C	[4]
Solubility	---	Data not available
pKa	---	Data not available

Note: "---" indicates that specific data was not found in the public domain.

Potential Degradation Pathways

While specific degradation studies on 7-bromo-3-formylchromone are not readily available, an understanding of its chemical structure allows for the postulation of several potential degradation pathways. The 3-formylchromone scaffold possesses several reactive sites susceptible to degradation under various stress conditions.[3][5]

Reactivity of the Formyl Group

The aldehyde functional group at the 3-position is a primary site of reactivity and potential degradation.

- **Oxidation:** Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.
- **Cannizzaro-type Reactions:** In the presence of a strong base, disproportionation to the corresponding alcohol and carboxylic acid can occur.
- **Condensation Reactions:** The formyl group can react with nucleophiles, which could be present as impurities or degradation products.^{[3][6]}

Lability of the Chromone Ring

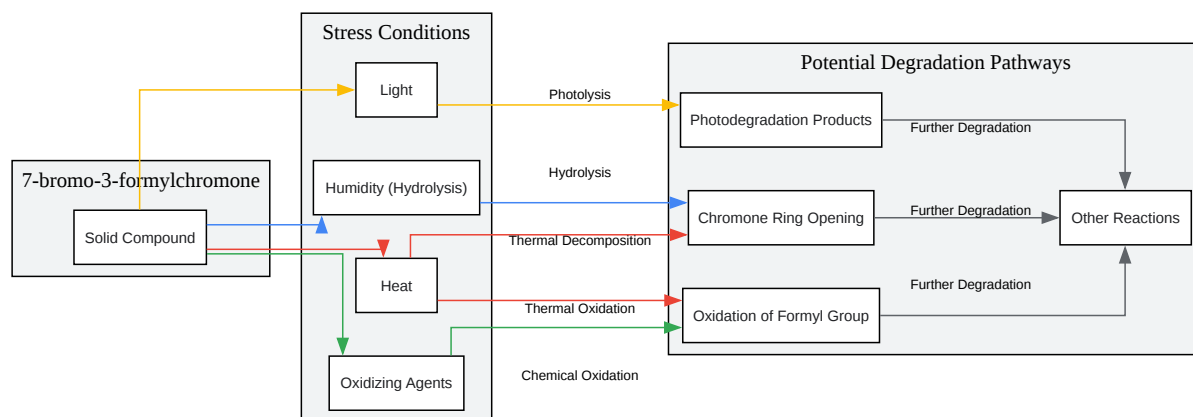
The γ -pyrone ring of the chromone nucleus can undergo cleavage under certain conditions.

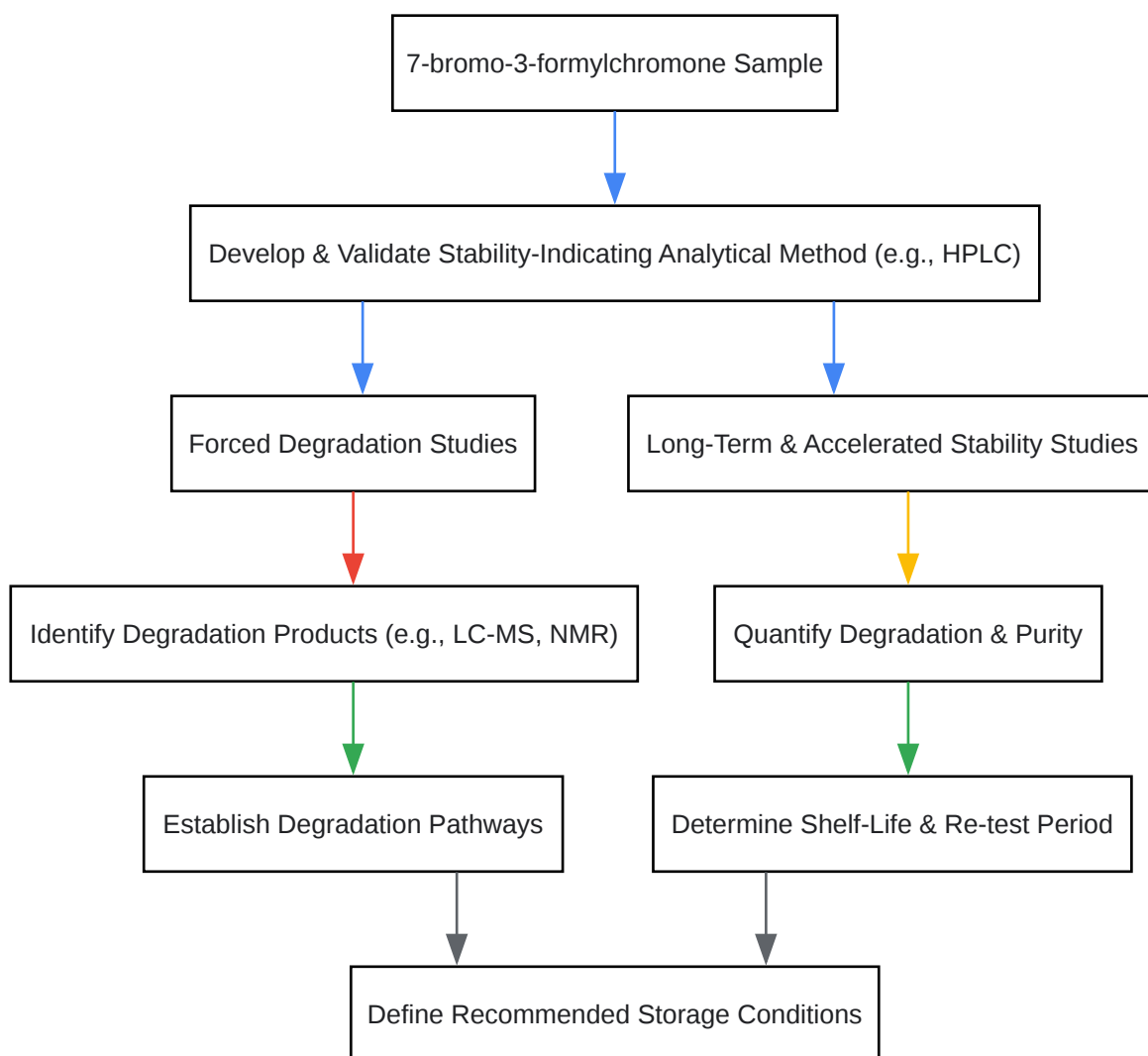
- **Hydrolysis:** The ester-like character of the pyrone ring makes it susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening products. The rate of hydrolysis is expected to be pH-dependent.^[7]

Photodegradation

Aromatic and conjugated systems, such as the chromone ring, can absorb UV and visible light, leading to photochemical reactions. The bromine atom can also influence the photostability of the molecule.

The logical workflow for investigating these potential degradation pathways is illustrated in the diagram below.





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